molecular formula C15H22O3 B12106455 7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one

7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one

Cat. No.: B12106455
M. Wt: 250.33 g/mol
InChI Key: FPEGOJNBPHXMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEGOJNBPHXMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

11,13-Dihydroivalin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 11,13-Dihydroivalin can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Biological Activity

7-Hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f] benzofuran-2-one is a complex organic compound with potential biological activities. This article reviews its biological activity based on recent research findings and case studies.

  • IUPAC Name : 7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f] benzofuran-2-one
  • Molecular Formula : C₁₅H₂₂O₃
  • Molecular Weight : 250.33 g/mol
  • LogP (Octanol/Water Partition Coefficient) : 2.5

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells. A study revealed that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in vitro. It was tested on various cell lines where it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible therapeutic role in inflammatory diseases.

Antimicrobial Properties

In vitro studies have demonstrated that 7-hydroxy-3,8a-dimethyl-5-methylidene exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to evaluate its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects on Cancer Cells

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study involving MDA-MB-231 (breast cancer) and A549 (lung cancer) cells, it exhibited dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

StudyFindingsMethodology
Xu et al. (2012)Inhibition of migration in cancer cellsScratch wound assay and Boyden chamber transwell assay
Teiten et al. (2013)Suppression of TNFα-induced NF-κB signalingWestern blot analysis
Wang et al. (2011)Antimicrobial activity against E. coliDisk diffusion method

The biological activities of 7-hydroxy-3,8a-dimethyl-5-methylidene are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. Specifically:

  • NF-kB Pathway : Inhibition of this pathway leads to reduced expression of inflammatory cytokines.
  • Apoptotic Pathways : Induction of intrinsic apoptotic pathways results in increased cancer cell death.

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